Cas no 2034432-05-6 (4-(2,6-dimethylpyrimidin-4-yl)oxy-N-ethylpiperidine-1-carboxamide)

4-(2,6-Dimethylpyrimidin-4-yl)oxy-N-ethylpiperidine-1-carboxamide is a specialized heterocyclic compound featuring a pyrimidine core linked to a piperidine carboxamide moiety. Its structural design combines a 2,6-dimethylpyrimidin-4-yloxy group with an N-ethylpiperidine-1-carboxamide substituent, offering potential utility in medicinal chemistry and agrochemical research. The compound's distinct scaffold may confer favorable binding properties in biological systems, making it a candidate for further investigation in drug discovery or crop protection applications. Its synthetic versatility allows for derivatization, enabling structure-activity relationship studies. The presence of both hydrogen bond acceptors and lipophilic groups suggests balanced physicochemical properties, potentially enhancing bioavailability. This compound serves as a valuable intermediate for developing novel bioactive molecules.
4-(2,6-dimethylpyrimidin-4-yl)oxy-N-ethylpiperidine-1-carboxamide structure
2034432-05-6 structure
Product Name:4-(2,6-dimethylpyrimidin-4-yl)oxy-N-ethylpiperidine-1-carboxamide
CAS No:2034432-05-6
MF:C14H22N4O2
MW:278.350082874298
CID:6422544
PubChem ID:119100693
Update Time:2025-06-22

4-(2,6-dimethylpyrimidin-4-yl)oxy-N-ethylpiperidine-1-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 4-(2,6-dimethylpyrimidin-4-yl)oxy-N-ethylpiperidine-1-carboxamide
    • AKOS026691283
    • 2034432-05-6
    • F6479-4474
    • 4-((2,6-dimethylpyrimidin-4-yl)oxy)-N-ethylpiperidine-1-carboxamide
    • 4-[(2,6-dimethylpyrimidin-4-yl)oxy]-N-ethylpiperidine-1-carboxamide
    • Inchi: 1S/C14H22N4O2/c1-4-15-14(19)18-7-5-12(6-8-18)20-13-9-10(2)16-11(3)17-13/h9,12H,4-8H2,1-3H3,(H,15,19)
    • InChI Key: VQSVHHGAXUSUDT-UHFFFAOYSA-N
    • SMILES: O(C1C=C(C)N=C(C)N=1)C1CCN(C(NCC)=O)CC1

Computed Properties

  • Exact Mass: 278.17427596g/mol
  • Monoisotopic Mass: 278.17427596g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 3
  • Complexity: 318
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 67.4Ų

4-(2,6-dimethylpyrimidin-4-yl)oxy-N-ethylpiperidine-1-carboxamide Pricemore >>

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Additional information on 4-(2,6-dimethylpyrimidin-4-yl)oxy-N-ethylpiperidine-1-carboxamide

Professional Introduction to 4-(2,6-dimethylpyrimidin-4-yl)oxy-N-ethylpiperidine-1-carboxamide (CAS No. 2034432-05-6)

4-(2,6-dimethylpyrimidin-4-yl)oxy-N-ethylpiperidine-1-carboxamide is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 2034432-05-6, represents a novel structural motif that has been explored for its potential biological activities. The molecular framework of this compound incorporates a pyrimidine core, which is a common scaffold in medicinal chemistry, linked to an N-ethylpiperidine moiety through an oxygenated bridge. This unique arrangement not only contributes to its distinct chemical properties but also opens up avenues for diverse pharmacological applications.

The pyrimidine ring in 4-(2,6-dimethylpyrimidin-4-yl)oxy-N-ethylpiperidine-1-carboxamide is a key feature that has been extensively studied for its role in modulating various biological pathways. Pyrimidine derivatives are well-known for their involvement in nucleic acid synthesis and have been widely utilized in the development of antiviral and anticancer agents. The presence of two methyl groups at the 2 and 6 positions of the pyrimidine ring enhances the lipophilicity of the molecule, which can be advantageous for membrane permeability and thus, bioavailability.

The N-ethylpiperidine portion of the molecule contributes to its solubility and stability, making it a promising candidate for further investigation in drug formulation. This moiety is also known to impart certain pharmacological properties, such as analgesic and anti-inflammatory effects, which have been observed in related compounds. The combination of these structural elements suggests that 4-(2,6-dimethylpyrimidin-4-yl)oxy-N-ethylpiperidine-1-carboxamide could exhibit multiple therapeutic benefits.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinities and interactions of this compound with various biological targets. Studies have indicated that the pyrimidine ring may interact with enzymes and receptors involved in metabolic pathways, while the N-ethylpiperidine moiety could potentially bind to ion channels or other protein targets. These interactions are crucial for understanding the mechanism of action and therapeutic potential of the compound.

In vitro studies have begun to uncover the pharmacological profile of 4-(2,6-dimethylpyrimidin-4-yl)oxy-N-ethylpiperidine-1-carboxamide. Initial experiments suggest that it may possess inhibitory activity against certain enzymes relevant to cancer progression. The compound's ability to modulate these enzymatic pathways could make it a valuable asset in developing targeted therapies. Additionally, its potential anti-inflammatory properties have been highlighted, which could be beneficial in treating chronic inflammatory diseases.

The synthesis of 4-(2,6-dimethylpyrimidin-4-yl)oxy-N-ethylpiperidine-1-carboxamide involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to construct the complex molecular framework efficiently. These synthetic strategies not only ensure high yields but also allow for modifications that can fine-tune the pharmacological properties of the compound.

The safety and efficacy of any pharmaceutical compound are paramount before it can be considered for clinical use. Preliminary toxicology studies on 4-(2,6-dimethylpyrimidin-4-yl)oxy-N-ethylpiperidine-1-carboxamide have shown promising results, indicating low toxicity at tested doses. However, further comprehensive toxicological assessments are necessary to fully evaluate its safety profile.

The integration of machine learning and artificial intelligence into drug discovery has revolutionized the way new compounds are identified and optimized. By leveraging these technologies, researchers can rapidly screen large libraries of compounds and predict their biological activities with high accuracy. This approach has already led to the identification of several novel drug candidates, including derivatives similar to 4-(2,6-dimethylpyrimidin-4-yl)oxy-N-ethylpiperidine-1-carboxamide.

The future prospects of 4-(2,6-dimethylpyrimidin-4-yloxy-N-et hyl piperidine -1 -carboxamide) are vast and exciting. Ongoing research aims to explore its potential in treating a variety of diseases by targeting specific biological pathways. Collaborative efforts between academic institutions and pharmaceutical companies are essential to translate these findings into clinical applications.

In conclusion, 4-(2,6-dimethylpyrimidin -4 - yl oxy -N - ethyl piperidine -1 - carboxamide) represents a significant advancement in pharmaceutical chemistry with its unique molecular structure and promising biological activities. Its potential therapeutic applications, coupled with ongoing research efforts, position it as a compound worth monitoring in the field of medicinal chemistry.

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